2-(3-Nitrophenyl)-1,3-dioxolane
Overview
Description
The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .Scientific Research Applications
Synthesis of Isoxazoles and Isoxazolines
A study by Paradkar et al. (1993) investigated the reaction of β-keto ethyleneacetals, including 2-(2-nitrobenzoylmethyl)-1,3-dioxolane, with hydroxylamine. This reaction, followed by acid-catalyzed cyclization, produced 5-(2-nitrophenyl)isoxazole. The findings revised existing literature by demonstrating the formation of 5-substituted isoxazoles, rather than exclusively 3-substituted ones. This opens avenues for the synthesis of various isoxazole and isoxazoline compounds, which are significant in the development of pharmaceuticals and agrochemicals (Paradkar, Latham, & Krishnaswami, 1993).
Synthesis of 2-Nitrobenzaldehyde
Research by Sainz-Díaz (2002) and (2010) explored new approaches to synthesize 2-nitrobenzaldehyde, involving the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane followed by hydrolysis. This method uses the same acidic heterogeneous catalyst for both 1,3-dioxolane formation and hydrolysis, enhancing efficiency and reducing environmental impact. This process is vital for the production of 2-nitrobenzaldehyde, a key intermediate in the synthesis of dyes, drugs, and other organic compounds (Sainz-Díaz, 2002).
Reagent for Synthesis of Jasmonoid and Prostaglandin Intermediates
Rosini et al. (1984) presented a methodology using 2-(2-nitroethyl)1,3-dioxolane as a reagent for synthesizing various intermediates crucial for jasmonoids and prostaglandins. This approach, based on nitro-aldol condensation and oxidation, is pivotal for creating intermediates used in the synthesis of these biologically significant compounds (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Electrolabile Protecting Groups for Ketones
Labrecque et al. (1997) studied the electroreductive cleavage of 4-(4′-nitrophenyl)-1,3-dioxolanes, including 2-(3-nitrophenyl)-1,3-dioxolane, identifying their potential as electrolabile protecting groups for ketones. This discovery has implications for the development of new synthetic routes in organic chemistry, particularly in the synthesis and manipulation of complex organic molecules (Labrecque, Mailhot, Daoust, Chapuzet, & Lessard, 1997).
Future Directions
properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPCAYIEHLIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286687 | |
Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,3-dioxolane | |
CAS RN |
6952-67-6 | |
Record name | 6952-67-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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